1H-Indazol-5-amine, 4-bromo-
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Overview
Description
1H-Indazol-5-amine, 4-bromo- is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 4-bromo- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of N–N bonds in DMSO under an O2 atmosphere, yielding a variety of 1H-indazoles.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-5-amine, 4-bromo- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination, and nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1H-Indazol-5-amine, 4-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Indazol-5-amine, 4-bromo- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through the inhibition of enzyme activity, leading to altered cellular pathways and responses.
Comparison with Similar Compounds
1H-Indazole: The parent compound of 1H-Indazol-5-amine, 4-bromo-.
2H-Indazole: Another tautomeric form of indazole.
Imidazole: A structurally related compound with a five-membered ring containing two nitrogen atoms.
Uniqueness: 1H-Indazol-5-amine, 4-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substitution at the 4-position enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
4-bromo-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVKLDTHDZHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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